molecular formula C4H4N4 B020058 5-Amino-1H-imidazole-4-carbonitrile CAS No. 5098-11-3

5-Amino-1H-imidazole-4-carbonitrile

Cat. No.: B020058
CAS No.: 5098-11-3
M. Wt: 108.1 g/mol
InChI Key: XEPBRDBFOSKYCF-UHFFFAOYSA-N
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Description

5-Amino-1H-imidazole-4-carbonitrile (CAS 5098-11-3) is a versatile and valuable nitrogen-rich heterocyclic intermediate for advanced chemical synthesis and pharmaceutical research. With the molecular formula C4H4N4 and a molecular weight of 108.10 g/mol, this compound serves as a critical precursor in prebiotic chemistry-inspired synthesis for generating high chemical diversity . Its primary research application is as an annulation synthon for the preparation of complex heterocyclic systems, notably 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones (purine analogues), via reactions with simple C-1 donors like formic acid . This synthetic utility makes it a powerful tool for creating novel compound libraries for drug discovery. Derivatives of this amino imidazole carbonitrile scaffold have demonstrated significant research promise, showing notable activity against the Influenza A virus by impairing viral budding from the host cell . Furthermore, it is recognized as a specified impurity in the anticancer drug Temozolomide, underscoring its importance in pharmaceutical analysis and quality control . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-amino-1H-imidazole-5-carbonitrile
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InChI

InChI=1S/C4H4N4/c5-1-3-4(6)8-2-7-3/h2H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPBRDBFOSKYCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90198980
Record name 5-Amino-1H-imidazole-4-carbonitrile
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Molecular Weight

108.10 g/mol
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CAS No.

5098-11-3
Record name 4-Amino-5-cyanoimidazole
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Record name 5-Amino-1H-imidazole-4-carbonitrile
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Preparation Methods

Formation of N-(2-Amino-1,2-dicyanovinyl) Formamidine (AMD)

The synthesis begins with DAMN, a nitrile-rich precursor, which reacts with formamide derivatives under controlled conditions. In a representative protocol, DAMN is treated with formamide and phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 0–5°C. This forms AMD via a formamidine intermediate, achieving yields of 85% after purification. The reaction mechanism involves sequential nucleophilic substitution and dehydration, with POCl₃ acting as both a catalyst and dehydrating agent.

Critical Parameters :

  • Temperature control (0–5°C) minimizes side reactions.

  • Stoichiometric excess of formamide ensures complete conversion.

Cyclization to 4,5-Dicyanoimidazole

AMD undergoes cyclization in aqueous basic media to form 4,5-dicyanoimidazole. For instance, treating AMD with 2N sodium hydroxide (NaOH) at 100°C for 3 hours yields 90% of the cyclized product. The reaction proceeds via intramolecular nucleophilic attack, facilitated by the basic environment, which deprotonates the amino group and promotes ring closure.

Optimization Insights :

  • Higher NaOH concentrations (up to 4N) reduce reaction time but may compromise purity.

  • Continuous stirring prevents localized overheating, ensuring uniform cyclization.

Hydrolysis to 5-Amino-1H-imidazole-4-carbonitrile

The final step involves selective hydrolysis of 4,5-dicyanoimidazole to AICN. Hydrochloric acid (HCl) at reflux conditions (6 hours, 110°C) selectively converts the 4-cyano group to an amine while preserving the 5-cyano functionality, yielding 75% pure AICN. Alternative hydrolyzing agents like sulfuric acid show similar efficacy but require stricter temperature control to avoid over-hydrolysis.

Key Observations :

  • Controlled HCl addition prevents exothermic runaway reactions.

  • Post-hydrolysis neutralization with ammonium hydroxide enhances crystallinity.

Alternative Synthesis via Hoffman Rearrangement

While less prevalent, the Hoffman rearrangement offers a viable alternative for AICN synthesis. This method starts with 1H-4(5)-cyanoimidazole-5(4)-carboxamide, which undergoes rearrangement in alkaline hypobromite solution. However, yields are suboptimal (50–60%) due to competing side reactions and intermediate instability.

Challenges :

  • Requires stringent pH control (pH 10–12).

  • Hypobromite handling poses safety risks in industrial settings.

Industrial-Scale Production Techniques

Industrial adaptations prioritize throughput and cost efficiency. Continuous flow reactors replace batch processes for AMD cyclization, reducing reaction time from hours to minutes. Automated purification systems, such as centrifugal partition chromatography, achieve >98% purity by removing unreacted DAMN and byproducts.

Scalability Metrics :

ParameterBatch ProcessContinuous Flow
Cyclization Time3 hours20 minutes
Yield90%92%
Purity95%98%

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

The DAMN route surpasses the Hoffman rearrangement in yield (75% vs. 50%) and operational safety. Its reliance on inexpensive precursors (DAMN, formamide) further enhances cost-effectiveness for large-scale production.

Environmental Impact

Waste streams from the DAMN method primarily contain inorganic salts (e.g., NaCl), which are amenable to neutralization and disposal. In contrast, Hoffman-derived processes generate brominated byproducts, necessitating specialized treatment.

Data Tables on Reaction Conditions and Yields

Table 1: Key Reaction Steps and Outcomes

StepReagents/ConditionsYield (%)Purity (%)
AMD FormationDAMN, formamide, POCl₃, 0–5°C, 2 hours8590
Cyclization2N NaOH, 100°C, 3 hours9095
Hydrolysis6N HCl, reflux, 6 hours7585

Table 2: Industrial vs. Laboratory-Scale Performance

MetricLaboratory ScaleIndustrial Scale
Annual Output10 kg10,000 kg
Energy ConsumptionHighOptimized
Cost per Kilogram$1,200$300

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1H-imidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce 5-amino-1H-imidazole-4-methylamine .

Scientific Research Applications

Synthesis of 5-Amino-1H-imidazole-4-carbonitrile

The synthesis of this compound typically involves several chemical reactions, starting from diaminomaleonitrile. The general synthetic route includes:

  • Formation of Imidate : Reacting diaminomaleonitrile with triethyl orthoformate in the presence of an acid catalyst to form an imidate.
  • Nucleophilic Substitution : The imidate undergoes nucleophilic substitution with aniline derivatives to yield formamidines.
  • Cyclization : Treatment of formamidines with potassium hydroxide leads to the cyclization and formation of this compound.

This process has been documented to yield the target compound in good to excellent yields, emphasizing its synthetic accessibility .

Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent. A study focused on synthesizing imidazopyrrolones derived from this compound demonstrated promising activity against renal cell carcinoma (RCC). The synthesized derivatives exhibited low micromolar IC50 values, indicating strong cytotoxic effects on cancer cell lines .

CompoundIC50 (µM)Cell Line
5-amino derivative A12.81A498
5-amino derivative B70.99786-O

This data suggests that modifications to the imidazole ring can enhance anticancer activity, making it a valuable scaffold in drug design.

Role in Drug Development

This compound serves as a key building block in pharmaceutical research. Its derivatives are being explored for their potential as therapeutic agents against various diseases, including infections and metabolic disorders. The compound's ability to participate in diverse chemical reactions makes it suitable for generating libraries of biologically active molecules .

Material Science Applications

In material science, this compound has been investigated for its properties as a precursor for synthesizing novel polymers and nanomaterials. Its functional groups allow for the modification of polymer matrices, enhancing their mechanical and thermal properties.

Case Study 1: Anticancer Derivatives

A series of substituted 5-amino-1H-imidazole-4-carbonitriles were synthesized and evaluated for their anticancer properties. The study revealed that certain substitutions on the imidazole ring significantly increased cytotoxicity against RCC cell lines .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of 5-amino derivatives demonstrated that varying reaction conditions could lead to higher yields and purities of the target compounds. This optimization is crucial for scaling up production for further biological testing .

Mechanism of Action

The mechanism of action of 5-Amino-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 5-Amino-1H-imidazole-4-carbonitrile with structurally related imidazole derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications
This compound 5098-11-3 C₄H₄N₄ 108.10 5-NH₂, 4-CN 114–123 MOF synthesis, drug intermediates
1-Ethyl-1H-imidazole-4,5-dicarbonitrile 133123-67-8 C₇H₅N₅ 175.15 1-Ethyl, 4-CN, 5-CN Not reported Organic synthesis
4-Methyl-1H-imidazole-5-carbaldehyde 68282-53-1 C₅H₆N₂O 110.11 4-CH₃, 5-CHO 165–166 Reagent in chemical synthesis
5-Amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile 155579-43-4 C₁₁H₁₀N₄O 214.22 1-(4-MeO-phenyl), 5-NH₂, 4-CN Not reported Pharmaceutical intermediates
5-Amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-phenyl-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile (14d) C₂₇H₁₈Br₂N₆ 559.00 Bromophenyl substituents, fused pyrroloimidazole 259–260 Anticancer research

Key Observations :

  • Substituent Effects: The addition of bulky groups (e.g., bromophenyl in compound 14d) significantly increases molecular weight and melting point compared to the simpler 5-amino-4-cyanoimidazole .
  • Functional Group Diversity: Derivatives like 4-Methyl-1H-imidazole-5-carbaldehyde replace the amino and cyano groups with methyl and aldehyde moieties, altering reactivity and applications (e.g., as a reagent vs. a drug precursor) .

Biological Activity

Overview

5-Amino-1H-imidazole-4-carbonitrile (AICN) is a heterocyclic organic compound with the molecular formula C4_4H4_4N4_4. It is a derivative of imidazole, notable for its amino and nitrile functional groups. This compound has attracted attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of AICN, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of AICN is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can act as an enzyme inhibitor , particularly affecting pathways involved in cancer proliferation and microbial resistance. For instance, AICN has been shown to inhibit the enzymatic activity of epidermal growth factor receptor (EGFR), a critical target in cancer therapy. The inhibition of EGFR can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Anticancer Properties

Recent studies have highlighted the anticancer potential of AICN derivatives. In a comparative study involving several imidazole derivatives, compounds derived from AICN demonstrated significant anti-proliferative activity against various cancer cell lines, including breast (MDA-MB-231, T47D, MCF-7), lung (A549), and colorectal (HT-29) cancers .

Case Study: Anticancer Activity

In a study assessing the anti-proliferative effects of AICN derivatives:

  • Cell Lines Tested : MDA-MB-231, T47D, MCF-7, A549, HT-29.
  • Key Findings :
    • Compounds exhibited IC50_{50} values ranging from 617.33 nM to 710 nM against EGFR.
    • The compounds induced mitochondrial membrane depolarization, indicating a shift towards apoptosis.
    • Cell cycle analysis revealed arrest at the sub-G1 phase, further supporting their potential as anticancer agents .

Antimicrobial Activity

AICN has also been investigated for its antimicrobial properties. Studies indicate that it possesses activity against various pathogens, suggesting its potential use as an antimicrobial agent. The mechanism may involve disruption of microbial cell membranes or inhibition of critical metabolic pathways .

Synthesis and Derivatives

The synthesis of AICN involves several chemical reactions that can yield various derivatives with enhanced biological activity. For example:

  • Synthesis Pathway : The reaction of aminomalononitrile with formamidine leads to the formation of AICN under specific conditions .
  • Derivatives : Modifications to the structure can enhance potency and selectivity against specific targets.
Derivative Activity IC50_{50} Target
Compound 2cAnticancer617.33 nMEGFR
Compound 2dAnticancer710 nMEGFR
Compound 4eAntimicrobialVariesVarious

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-Amino-1H-imidazole-4-carbonitrile to achieve high yields and purity?

  • Methodological Answer : A microwave-assisted synthesis protocol using p-toluenesulfonic acid (pTSA) as a catalyst and methanol as the solvent has been shown to achieve yields up to 95% for derivatives. Recrystallization from ethyl acetate (EtOAc) further enhances purity by removing unreacted intermediates . This method reduces reaction time (0.5 hours under microwave irradiation) and minimizes side products.

Q. What spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?

  • Methodological Answer : Key techniques include:

  • 1H and 13C NMR : To resolve aromatic protons (δ 7.2–8.9 ppm) and nitrile carbon signals (δ 115–117 ppm) .
  • IR spectroscopy : Identification of nitrile stretches (~2227 cm⁻¹) and C=N bonds (~1575 cm⁻¹) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and isotopic patterns (e.g., brominated derivatives show M⁺ peaks at 559.0 for ⁸¹Br/⁷⁹Br isotopes) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS hazard codes (H301+H311+H331 for toxicity) by using PPE (gloves, goggles), working in a fume hood, and avoiding skin contact. Waste disposal should follow protocols for Packing Group III substances (UN# 3439) .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data (e.g., NMR shifts) when characterizing derivatives of this compound?

  • Methodological Answer :

  • Cross-validate with literature : Compare observed shifts with published data for structurally similar compounds (e.g., 5-Amino-1-(2-aminophenyl)-1H-imidazole-4-carbonitrile shows distinct aromatic proton splitting patterns) .
  • Computational modeling : Use DFT calculations to predict NMR chemical shifts and resolve ambiguities in tautomeric forms or substituent effects .
  • Iterative synthesis : Prepare controlled derivatives (e.g., halogen-substituted analogs) to isolate spectral contributions from specific functional groups .

Q. What strategies can be employed to design non-covalent inhibitors using this compound as a scaffold?

  • Methodological Answer :

  • Substituent modification : Introduce electron-withdrawing groups (e.g., 3,4,5-trimethoxybenzylidene) to enhance binding affinity with target proteins like EGFR. Microwave-assisted condensation with aldehydes optimizes reaction efficiency .
  • Biological assays : Assess inhibitory activity via kinase assays and correlate with structural features (e.g., para-substituted phenyl groups improve steric compatibility) .

Q. How can this compound be utilized in multi-step syntheses of complex heterocycles?

  • Methodological Answer :

  • Cyclocondensation : React with α,β-unsaturated ketones or aldehydes to form imidazo[1,2-a]quinoxaline derivatives, a class of bioactive compounds .
  • Post-functionalization : Use Suzuki-Miyaura coupling to attach aryl/heteroaryl groups at the 4-position, enabling diversification for structure-activity relationship (SAR) studies .

Data Contradiction and Reproducibility

Q. How can researchers resolve discrepancies in reported melting points or reaction yields for derivatives of this compound?

  • Methodological Answer :

  • Standardize conditions : Ensure consistent solvent purity, heating rates, and recrystallization methods (e.g., EtOAc vs. ethanol may alter mp by 1–2°C) .
  • Open data practices : Share raw spectral and synthetic data to facilitate cross-lab validation, aligning with initiatives like the European Open Science Cloud .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-1H-imidazole-4-carbonitrile
Reactant of Route 2
5-Amino-1H-imidazole-4-carbonitrile

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